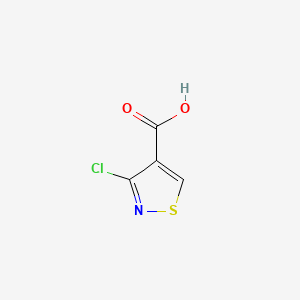

3-Chloro-4-isothiazolecarboxylic acid

Descripción

Significance of the Isothiazole (B42339) Core in Heterocyclic Chemistry

The isothiazole ring system is a crucial building block in the field of heterocyclic chemistry. medwinpublishers.com Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is the foundation for novel materials exhibiting a range of interesting electronic, mechanical, and biological properties. medwinpublishers.comresearchgate.net The inherent aromaticity of the isothiazole ring contributes to the stability of its derivatives, making it a reliable scaffold in molecular design. researchgate.net

The versatility of the isothiazole core has spurred extensive research, leading to the development of diverse molecular structures. medwinpublishers.com While only a few isothiazole-containing compounds are found in nature, such as the phytoalexins brassilexin (B120129) and sinalexin, the synthetic utility of the isothiazole nucleus is vast. thieme-connect.com It is a key component in the creation of a wide array of biologically active substances. thieme-connect.comthieme-connect.com One notable feature is the ability of the isothiazole heterocycle to shield a molecule from enzymatic degradation, thereby prolonging its biological activity. thieme-connect.comthieme-connect.com This has made isothiazole derivatives attractive candidates in medicinal chemistry.

Historical Development and Evolution of Isothiazole Synthesis and Application

The field of isothiazole chemistry began in 1956 with the first successful synthesis of the parent compound, isothiazole. medwinpublishers.comresearchgate.net This initial preparation was achieved through the oxidation of 5-amino-1,2-benzoisothiazole, which yielded isothiazole-4,5-dicarboxylic acid. Subsequent decarboxylation of this intermediate produced isothiazole. medwinpublishers.comresearchgate.netresearchgate.net While groundbreaking, this particular synthetic route is now considered to be of primarily historical significance. medwinpublishers.comresearchgate.netresearchgate.net

The initial discovery paved the way for rapid advancements in the chemistry of isothiazoles throughout the 1960s to the 1990s. researchgate.net Chemists developed more efficient and versatile synthetic methods starting from simpler, more accessible precursors. medwinpublishers.comresearchgate.net These modern synthetic strategies are diverse and include:

Cycloaddition and Condensation Reactions: These methods are among the most well-studied for constructing the isothiazole ring. medwinpublishers.com A notable example is the 1,3-dipolar cycloaddition between a nitrile sulfide (B99878) and an alkyne. medwinpublishers.com

Ring Transformations: Substituted isothiazoles can be prepared from other heterocyclic systems. For instance, 3,5-disubstituted isothiazoles have been synthesized from corresponding isoxazoles by reacting them with phosphorus pentasulfide. medwinpublishers.com

Multi-component Reactions: Recent developments include three-component reactions that allow for the selective synthesis of isothiazoles through the formation of multiple new bonds in a single pot. organic-chemistry.org

This evolution in synthesis has been driven by the exceptionally broad range of useful properties displayed by isothiazole derivatives, cementing their importance in modern organic chemistry. researchgate.net

Specific Research Focus on Halogenated Isothiazolecarboxylic Acid Scaffolds

Within the broader field of isothiazole chemistry, halogenated derivatives, particularly chlorinated isothiazolecarboxylic acids, have garnered significant attention. thieme-connect.comthieme-connect.com The introduction of halogen atoms and a carboxylic acid group onto the isothiazole scaffold creates a versatile platform for further chemical modification and for the synthesis of complex, biologically active substances. thieme-connect.comthieme-connect.com

Research has shown that chlorinated isothiazoles are valuable synthetic intermediates. thieme-connect.com In some chemical reactions, the use of chloro-isothiazole derivatives can lead to higher product yields compared to their bromo-substituted counterparts. thieme-connect.com For example, the direct arylation at the 5-position of 3-chloro-isothiazole-4-carbonitriles has been demonstrated as an effective synthetic strategy. thieme-connect.com

The compound at the center of this article, 3-Chloro-4-isothiazolecarboxylic acid , exemplifies this specific area of research. Its structure combines the stable isothiazole ring with a reactive chlorine atom and a carboxylic acid functional group, making it a valuable building block for creating more elaborate molecules. A patent describing the preparation of related 3,4-dichloro isothiazole derivatives highlights the industrial and scientific interest in this class of compounds for various applications. google.com

Compound Data

Below are data tables for the primary compound of interest and a related historical precursor.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 933690-30-3 |

| Chemical Formula | C₄H₂ClNO₂S |

| Synonyms | 3-chloroisothiazole-4-carboxylic acid |

| Primary Use | For R&D use only chemicalbook.com |

Table 2: Historical Precursor in Isothiazole Synthesis

| Compound Name | Role in Synthesis |

|---|

| Isothiazole-4,5-dicarboxylic acid | Intermediate in the first synthesis of isothiazole; decarboxylated to yield the final product. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVLOGPHTXPJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659419 | |

| Record name | 3-Chloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933690-30-3 | |

| Record name | 3-Chloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4 Isothiazolecarboxylic Acid and Analogues

De Novo Isothiazole (B42339) Ring Formation Strategies

The fundamental construction of the isothiazole ring can be achieved through various cyclization strategies that build the five-membered heterocycle from open-chain molecules containing the necessary carbon, nitrogen, and sulfur atoms.

One of the primary strategies for isothiazole synthesis involves the cyclization of precursors that already contain the requisite sulfur and nitrogen atoms in a suitable arrangement. Oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides in the presence of an oxidizing agent is a classic method to generate a range of isothiazole derivatives. youtube.com

More contemporary methods rely on multi-component reactions. For instance, a three-component reaction utilizing enaminoesters, fluorodibromoiamides/ester, and elemental sulfur can selectively produce isothiazoles through the formation of new C-S, C-N, and N-S bonds. youtube.com Another approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate, which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to yield 3,5-disubstituted isothiazoles. youtube.com These methods offer operational simplicity and avoid the use of metals or catalysts. youtube.com

| Precursor Type | Reagents | Key Transformation | Resulting Isothiazole |

| α,β-Unsaturated Thioamides | Oxidizing Agent | Oxidative Cyclization | Substituted Isothiazoles youtube.com |

| Enaminoesters | Fluorodibromoiamide, Sulfur | Three-Component Reaction | Substituted Isothiazoles youtube.com |

| β-Ketodithioesters | Ammonium Acetate | [4+1] Annulation Cascade | 3,5-Disubstituted Isothiazoles youtube.com |

Dithiolium and dithiazolium salts are versatile and highly reactive precursors for the synthesis of various sulfur-nitrogen heterocycles, including isothiazoles. Seminal work has shown that 1,2-dithiolium salts react with ammonia, leading to an exchange of one ring sulfur atom for a nitrogen atom to afford the isothiazole ring system. google.com This transformation proceeds via a nucleophilic attack at the 3-position of the dithiolium salt. acs.org

A significant advancement in this area was the development of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as the Appel salt. youtube.com This reagent is readily prepared from chloroacetonitrile (B46850) and disulfur (B1233692) dichloride and serves as a powerful building block. youtube.com A simple procedure has been developed for the synthesis of isothiazoles from the reaction of primary enamines with the Appel salt, highlighting its utility in constructing the isothiazole core. youtube.comyoutube.com The reactivity of these dithiazolium salts allows for their conversion into a variety of heterocyclic systems. google.com

Acetylenic compounds serve as valuable three-carbon synthons for building the isothiazole skeleton. A notable method is the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers. youtube.com In this one-pot transformation, the acetylene (B1199291) derivative reacts with a simple sulfur source, such as sodium sulfide (B99878) (Na₂S), to construct the isothiazole ring with excellent tolerance for various functional groups. youtube.com This approach represents an efficient strategy for converting linear acetylene-containing molecules into the target heterocycle.

Directed Synthesis of Halogenated Isothiazolecarboxylic Acids

The synthesis of a specifically substituted compound like 3-chloro-4-isothiazolecarboxylic acid typically requires a more targeted, multi-step approach where the substituents are introduced in a controlled manner.

Synthesizing the this compound core involves a strategic sequence of reactions to install the chlorine atom at position 3 and the carboxylic acid at position 4. While a single, universally adopted pathway is not defined, logical synthetic routes can be constructed based on established heterocyclic chemistry principles.

A plausible strategy often begins with the construction of a precursor that already contains a functional group that can be later converted to a carboxylic acid. A patent for a related compound, 3,4-dichloroisothiazolecarboxylic acid, outlines a two-step process that provides a clear blueprint. google.com This process starts with the reaction of a cyanide compound with carbon disulfide and chlorine to first generate a chlorinated isothiazolecarbonitrile intermediate. google.com This intermediate is then subjected to hydrolysis to yield the final carboxylic acid. google.com This sequence—formation of a stable, functionalized nitrile followed by hydrolysis—is a robust and common strategy in organic synthesis.

The use of a carbonitrile (-C≡N) group as a precursor to a carboxylic acid (-COOH) group is a cornerstone of the directed synthesis of isothiazolecarboxylic acids. Isothiazole carbonitriles are stable, crystalline intermediates that can be readily purified. The carbonitrile can be introduced during the initial ring formation or added to a pre-existing isothiazole ring.

For the synthesis of the target molecule, 3-chloro-4-cyanoisothiazole would be the key intermediate. This compound can be prepared through various synthetic routes, including the direct chlorination of a 4-cyanoisothiazole precursor or by building the ring from precursors that already contain the necessary chlorine and nitrile functionalities. The crucial final step in the synthesis is the hydrolysis of the nitrile group. This transformation can be achieved under either acidic or basic conditions, where the carbonitrile is converted to a carboxylic acid, yielding the desired this compound. youtube.com This nitrile hydrolysis strategy is highlighted in a patented process for the preparation of 3,4-dichloroisothiazolecarboxylic acid from its corresponding carbonitrile precursor. google.com

| Intermediate | Reagents for Final Step | Transformation | Product |

| 3-Chloro-4-cyanoisothiazole | H₃O⁺ or NaOH(aq), then H₃O⁺ | Nitrile Hydrolysis | This compound google.comyoutube.com |

Regioselective Functionalization Approaches

The synthesis of specifically substituted isothiazoles such as this compound relies on regioselective functionalization strategies. The inherent reactivity of the isothiazole ring, which is influenced by the electron-withdrawing nature of the sulfur and nitrogen heteroatoms, does not intrinsically favor substitution at the 4-position. Therefore, achieving the desired 3-chloro-4-carboxy substitution pattern necessitates sophisticated synthetic methodologies that can precisely control the position of functional group introduction. Significant progress in the functionalization of isothiazoles has been made, including novel metal-catalyzed procedures and direct C-H activation techniques. rsc.org

One of the most powerful strategies for regioselective functionalization of heterocyclic and aromatic systems is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent (ortho) position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

For the synthesis of a 4-substituted isothiazole, a DMG would ideally be placed at either the 3- or 5-position of the isothiazole ring. For instance, a protected hydroxyl group, such as a benzyloxy group, at the 3-position has been shown to direct lithiation regioselectively to the 5-position using lithium diisopropylamide (LDA). nih.gov While this specific example directs functionalization to C-5, the principle demonstrates the feasibility of using directing groups to control the site of metalation on the isothiazole ring.

A hypothetical regioselective route to this compound could involve the following conceptual steps:

Installation of a Directing Group: A suitable directing group is placed at the 3-position of the isothiazole ring.

ortho-Lithiation and Carboxylation: The 3-substituted isothiazole is treated with a strong lithium base to generate a lithiated species at the 4-position, which is then quenched with an electrophilic carbon dioxide source (e.g., dry ice or CO₂ gas) to form the 4-carboxylic acid. This general approach of carboxylating organometallic intermediates is a well-established method for synthesizing carboxylic acids. libretexts.org

Modification/Replacement of the Directing Group with Chlorine: The final step would involve the conversion of the directing group at the 3-position into a chlorine atom. This might involve deprotection followed by a chlorination reaction.

Alternatively, a strategy starting with a pre-functionalized isothiazole could be envisioned. For example, starting with a 3-aminoisothiazole or 3-hydroxyisothiazole, one might explore electrophilic substitution at the 4-position, followed by conversion of the 3-substituent to a chloro group via a Sandmeyer-type reaction or other standard functional group interconversion. However, controlling the regioselectivity of electrophilic substitution on the isothiazole ring can be challenging.

Recent advances in C-H functionalization, often catalyzed by transition metals, offer another potential avenue. rsc.org These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, potentially bypassing the need for pre-functionalization steps like halogenation or metalation. rsc.org While specific applications to the C-4 position of isothiazoles for carboxylation are still emerging, the field represents a promising direction for future synthetic efforts.

Preparation of Isothiazolecarboxylic Acid Esters and Amides

The synthesis of esters and amides from this compound follows standard and well-established organic chemistry protocols. These derivatives are typically prepared by activating the carboxylic acid moiety, most commonly by converting it to a more reactive species like an acyl chloride, which is then reacted with the desired alcohol or amine.

Esterification:

The preparation of isothiazolecarboxylic acid esters generally involves the reaction of the corresponding isothiazolecarbonyl chloride with an alcohol. This is a widely used method due to the high reactivity of acid chlorides. A patent describing the synthesis of 3,4-dichloroisothiazolecarboxylic acid esters illustrates this common procedure. In this process, 3,4-dichloroisothiazole formyl chloride is dissolved in a suitable solvent like dichloromethane, and the solution is added dropwise to a mixture of the desired alcohol and a base, such as triethylamine (B128534). The base acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction is typically stirred at room temperature until completion.

Table 1: Illustrative Esterification Reaction

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| 3,4-Dichloroisothiazolecarbonyl chloride | Alcohol (R-OH) | Triethylamine | Dichloromethane | 3,4-Dichloroisothiazolecarboxylic acid ester |

This table is based on a general procedure described for an analogous compound. harvard.edu

Amidation:

The synthesis of isothiazolecarboxylic acid amides is achieved through the reaction of the isothiazolecarbonyl chloride with a primary or secondary amine. This nucleophilic acyl substitution reaction is a robust and versatile method for forming amide bonds. thieme-connect.comorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the HCl byproduct. google.com

Numerous procedures have been developed for the synthesis of biologically active amides derived from substituted isothiazolecarboxylic acids. For instance, a range of amides have been synthesized from 3,4-dichloroisothiazole-5-carbonyl chloride by reacting it with various amines. google.com Similarly, convenient synthetic approaches for 4,5-dichloro-1,2-thiazole-3-carboxamides have been developed based on the reaction of the corresponding acid chloride with primary aromatic and aliphatic amines. nih.gov In these cases, careful control of the reaction conditions is crucial to ensure that the reaction occurs at the acyl chloride and does not involve nucleophilic substitution of the chlorine atoms on the isothiazole ring. nih.gov

A one-pot method has also been described for producing N-[2-(aminocarbonyl)-phenyl]-3,4-dichloro-isothiazole carboxamide, which starts from the reaction of isatoic acid anhydride (B1165640) and ammonia, followed by reaction with 3,4-dichloro-isothiazole carboxylic acid chloride. acs.org

Table 2: General Amidation Reaction

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| 3-Chloro-4-isothiazolecarbonyl chloride | Amine (R¹R²NH) | Triethylamine or Pyridine | 3-Chloro-4-isothiazolecarboxamide |

This table represents a generalized reaction based on established methods for analogous compounds. nih.govgoogle.com

Reactivity and Chemical Transformations of 3 Chloro 4 Isothiazolecarboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 3-Chloro-4-isothiazolecarboxylic acid is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation. These transformations are fundamental in diversifying the molecular structure and exploring its potential in various applications.

Esterification Reactions and Ester Transformations

The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. science.govyoutube.comyoutube.com This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. science.gov

Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. google.com Reaction of the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, readily affords the desired ester. A Chinese patent describes the preparation of ethyl 2-amino-5-methylthiazole-4-carboxylate, a related heterocyclic ester, through a similar multi-step synthesis involving an initial esterification followed by further transformations. google.com

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Catalyst/Conditions | Product | Ref. |

| Fischer-Speier | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Ester | science.govyoutube.com |

| Acyl Chloride | Carboxylic Acid, Thionyl Chloride (SOCl₂) then Alcohol | Pyridine (optional) | Ester | google.com |

| Dicarbonate | Carboxylic Acid, Dialkyl Dicarbonate | Lewis Acid (e.g., MgCl₂) | Ester |

This table presents general methodologies applicable to the esterification of carboxylic acids and is not specific to this compound.

Amidation Reactions for Diverse Derivatives

The synthesis of amides from this compound provides access to a wide range of derivatives with potential biological activity. Similar to esterification, amidation can be performed by activating the carboxylic acid. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) facilitates the direct condensation of the carboxylic acid with an amine. google.com A general procedure for the synthesis of amides using TiCl₄ in pyridine at elevated temperatures has been reported to be effective for a wide range of substrates. google.com

The conversion of the carboxylic acid to its acyl chloride followed by reaction with an amine is another robust method for amide bond formation. nih.govwikipedia.org Furthermore, a study on the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides, which are amide derivatives of a closely related isomer, demonstrates the feasibility of these reactions. nih.govnih.gov In this study, the hydrazides were successfully synthesized from the corresponding carboxylic acid, highlighting the reactivity of the carboxyl group on the chloroisothiazole scaffold. nih.govnih.gov

Table 2: Reagents for Amidation of Carboxylic Acids

| Reagent/Method | Description | Ref. |

| TiCl₄ | Mediates direct condensation of carboxylic acids and amines. | google.com |

| Phosphonium Salts | In situ generated from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid. | nih.gov |

| Acyl Chloride | Formed from the carboxylic acid and then reacted with an amine. | nih.govwikipedia.org |

This table lists general reagents for amidation and is not exhaustive for this compound.

Decarboxylation Studies of Isothiazolecarboxylic Acids

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. youtube.com For heteroaromatic carboxylic acids, the ease of decarboxylation is often influenced by the stability of the resulting carbanion or the reaction mechanism pathway. youtube.comgoogle.com While simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating, the presence of electron-withdrawing groups on the ring can facilitate this process. youtube.com

Electrophilic and Nucleophilic Reactions of the Isothiazole (B42339) Ring

The isothiazole ring in this compound is an aromatic system, but its reactivity towards electrophilic and nucleophilic attack is modulated by the presence of the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing chloro and carboxylic acid substituents.

Site-Specific Reactivity Analysis

The isothiazole ring is considered an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.com Any electrophilic attack would be directed by the existing substituents. The carboxylic acid group is a deactivating meta-director, while the chloro substituent is a deactivating ortho-, para-director. The interplay of these effects, along with the inherent reactivity of the isothiazole nucleus, suggests that electrophilic substitution would be challenging and likely occur at the C-5 position, if at all.

Conversely, the electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The chlorine atom at the C-3 position, being a good leaving group, is a prime site for nucleophilic attack.

Halogen Exchange and Functional Group Introduction

The chlorine atom at the C-3 position of this compound can potentially undergo halogen exchange reactions. The Finkelstein reaction, for instance, allows for the conversion of alkyl chlorides to alkyl iodides and can be adapted for aromatic systems, often requiring a catalyst such as copper(I) iodide. wikipedia.org Aromatic Finkelstein-type reactions can be used to introduce other halogens, which can then serve as handles for further functionalization through cross-coupling reactions. nih.gov

Furthermore, the chloro group can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups. Reactions with nucleophiles such as amines, alkoxides, and thiols can lead to the corresponding 3-substituted isothiazole derivatives. The success of such nucleophilic substitution reactions on chloroisothiazoles is often enhanced by the presence of electron-withdrawing groups on the ring, a condition met in the target molecule by the 4-carboxylic acid group.

Ring Transformation Reactions of Isothiazole Scaffolds

The isothiazole ring, despite its aromatic character, can undergo various ring transformation reactions, often leading to the formation of other heterocyclic systems. medwinpublishers.com These transformations are typically initiated by nucleophilic or electrophilic attack, leading to the cleavage of the relatively weak S-N bond. nih.gov

The presence of a chlorine atom at the 3-position of this compound is expected to activate the ring towards nucleophilic attack. Nucleophiles can attack the sulfur atom or the carbon atoms of the ring, initiating a cascade of reactions that can result in ring opening and subsequent rearrangement to form new cyclic structures. For instance, treatment of substituted isothiazoles with strong nucleophiles has been shown to cause cleavage of the S-N bond. nih.gov

While specific studies on the ring transformations of this compound are not extensively documented in publicly available literature, general principles of isothiazole chemistry suggest potential pathways. For example, the reaction of isothiazolium salts with nucleophiles often leads to ring-opened intermediates that can cyclize to form different heterocycles. Although not a salt, the electron-withdrawing nature of the substituents on this compound could facilitate similar transformations under appropriate conditions.

Furthermore, ring expansion reactions have been observed in related isothiazole systems. For example, rhodium-catalyzed addition of diazo compounds to 2-substituted isothiazol-3(2H)-ones results in a ring expansion to 3,4-dihydro-1,3-thiazin-4(2H)-ones. physchemres.org While this specific reaction may not be directly applicable, it highlights the potential for the isothiazole ring to undergo skeletal rearrangements.

The table below summarizes general types of ring transformations observed in isothiazole derivatives, which could be conceptually applied to this compound.

| Reaction Type | Reagents/Conditions | Resulting Heterocycle(s) | General Applicability Notes |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., organometallics, amines) | Acyclic intermediates, other heterocycles | The 3-chloro substituent is expected to enhance reactivity towards this pathway. |

| Reductive Ring Cleavage | Reducing agents (e.g., metal hydrides) | Acyclic amino-thiols or related structures | The carboxylic acid group may also be reduced under these conditions. |

| Ring Expansion | Diazo compounds, carbenes | Larger heterocyclic rings (e.g., thiazines) | Requires specific reagents and may compete with other reaction pathways. physchemres.org |

| Transformation to other Isothiazoles | Isoxazoles with P4S10 | Substituted isothiazoles | A method for synthesizing isothiazoles from other heterocycles. medwinpublishers.com |

It is important to note that the specific outcomes of such reactions with this compound would be highly dependent on the reaction conditions and the nature of the attacking species. The interplay between the chloro and carboxylic acid functionalities would also play a crucial role in directing the course of these transformations.

Oxidative and Reductive Chemistry of the Isothiazole System

The sulfur atom in the isothiazole ring is susceptible to both oxidation and reduction, leading to a variety of derivatives with altered reactivity.

Oxidative Chemistry:

The sulfur atom in the isothiazole ring can be oxidized to form S-oxides (sulfoxides) and S,S-dioxides (sulfones). medwinpublishers.com These oxidized species exhibit modified chemical and biological properties. The oxidation is typically carried out using common oxidizing agents such as peroxy acids (e.g., m-CPBA) or potassium permanganate.

In the context of this compound, oxidation of the sulfur atom would further increase the electron deficiency of the ring, potentially making it more susceptible to nucleophilic attack. Isothiazole 1,1-dioxides, for example, have been shown to react with nucleophiles like sodium azide. medwinpublishers.com

A proposed mechanism for the bioactivation of some isothiazole-containing compounds involves the oxidation of the sulfur atom by cytochrome P450 enzymes. acs.org This oxidation is followed by nucleophilic attack, for instance by glutathione, at the C4 position, leading to the formation of a conjugate. acs.org This suggests that the sulfur atom in this compound is a potential site for metabolic oxidation.

Reductive Chemistry:

Reductive cleavage of the S-N bond in the isothiazole ring is a known transformation that leads to acyclic structures. nih.gov This can be achieved using various reducing agents. Reductive desulfurization, often employing reagents like Raney nickel, can lead to the complete removal of the sulfur atom from the ring, resulting in the formation of substituted pyrroles or other nitrogen-containing compounds. nih.gov

For this compound, reductive conditions could lead to several outcomes. Besides the potential for ring cleavage, the carboxylic acid group could be reduced to an alcohol. Furthermore, the chloro substituent might also be susceptible to reduction, depending on the reducing agent and reaction conditions.

The decarboxylation of carboxylic acids can sometimes occur under reductive conditions. organic-chemistry.org While there is no direct evidence for a reductive decarboxylation of this compound leading to ring transformation, the possibility of such a pathway under specific conditions cannot be entirely ruled out.

The following table summarizes the general oxidative and reductive transformations of the isothiazole ring.

| Transformation | Reagents/Conditions | Product(s) | Notes on Applicability to this compound |

| Oxidation | Peroxy acids (e.g., m-CPBA), KMnO4 | Isothiazole S-oxide, Isothiazole S,S-dioxide | The sulfur atom is a likely site of oxidation. The resulting sulfoxide/sulfone would be more electron-deficient. |

| Reduction | Metal hydrides, Raney Nickel | Acyclic aminothiols, substituted pyrroles | Ring cleavage and desulfurization are possible. The carboxylic acid and chloro groups may also be reduced. |

Derivatization and Analogue Synthesis for Advanced Research

Synthesis of N-Substituted Carboxamides and Esters of 3-Chloro-4-isothiazolecarboxylic Acid

The carboxylic acid group of this compound is a prime site for modification, allowing for the synthesis of corresponding esters and N-substituted carboxamides. These reactions typically proceed via the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or amine.

A common and effective method involves converting the carboxylic acid into a more reactive acyl chloride. This is generally achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-4-isothiazolecarbonyl chloride is a highly reactive intermediate that is not typically isolated.

For the synthesis of esters , the in situ generated acyl chloride is reacted with a desired alcohol. This method is versatile and can be used to produce a wide range of esters by varying the alcohol component. An alternative route is the direct esterification by reacting the carboxylic acid with an alcohol under acidic conditions, though this is an equilibrium process. Another approach involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base. nih.govchemicalbook.com

For the synthesis of N-substituted carboxamides , the acyl chloride intermediate is reacted with a primary or secondary amine. nih.gov This amidation reaction is generally high-yielding and allows for the introduction of a vast array of substituents, depending on the choice of the amine. This versatility is crucial for creating compound libraries for structure-activity relationship (SAR) studies. For example, a procedure for synthesizing salicylanilides involves the reaction of a substituted aniline (B41778) with a salicylic (B10762653) acid in the presence of phosphorus trichloride (B1173362) (PCl₃) in xylene, which forms the amide bond efficiently. nih.gov A similar strategy could be applied to this compound to produce its corresponding carboxamides.

The general synthetic schemes are presented below:

Ester Synthesis:

General reaction scheme for the esterification of this compound.

Carboxamide Synthesis:

General reaction scheme for the synthesis of N-substituted carboxamides from this compound.

Table 1: Examples of Synthesized Ester and Amide Derivatives This table is illustrative of the types of derivatives that can be synthesized based on general methods.

| Derivative Type | Starting Materials | General Reaction Conditions | Product Class |

|---|---|---|---|

| Ester | This compound, Ethanol | SOCl₂, Reflux | Ethyl 3-chloro-4-isothiazolecarboxylate |

| Ester | This compound, 3-(4-methyl-1-piperazinyl)propanol | Acyl chloride activation, Amine base | 3-(4-methylpiperazin-1-yl)propyl 3-chloro-4-isothiazolecarboxylate |

| Carboxamide | This compound, Aniline | PCl₃, Xylene, Heat | N-phenyl-3-chloro-4-isothiazolecarboxamide |

| Carboxamide | This compound, Morpholine | Acyl chloride activation, Amine base | (3-chloro-1,2-thiazol-4-yl)(morpholino)methanone |

Introduction of Diverse Heterocyclic and Aromatic Substituents to Isothiazole (B42339) Derivatives

The this compound backbone allows for further diversification by modifying the chloro-substituent at the C3 position. The chlorine atom can be replaced via nucleophilic aromatic substitution or through modern cross-coupling reactions, enabling the introduction of a wide range of chemical moieties. These modifications are instrumental in tuning the electronic, steric, and physicochemical properties of the resulting molecules.

For instance, the chlorine atom can be substituted by various sulfur, oxygen, or nitrogen nucleophiles. More advanced synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, attaching diverse aryl and heteroaryl groups to the isothiazole core. For example, Suzuki coupling would involve reacting the chloro-isothiazole derivative with a boronic acid in the presence of a palladium catalyst to form a biaryl system.

The carboxylic acid group at the C4 position can also be used as a handle for diversification. It can be converted into other functional groups or used as a directing group for further reactions on the isothiazole ring.

Table 2: Potential Substitutions on the Isothiazole Ring This table illustrates potential synthetic transformations based on known isothiazole chemistry.

| Reaction Type | Reagents | Position of Modification | Introduced Substituent |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | C3 | Aryl or Heteroaryl group |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Base | C3 | Amino group (-NR₂) |

| Nucleophilic Substitution | Sodium Methoxide (NaOMe) | C3 | Methoxy group (-OCH₃) |

| Nucleophilic Substitution | Sodium Thiophenolate (NaSPh) | C3 | Phenylthio group (-SPh) |

Development of Fused Isothiazole Heterocyclic Systems

A significant area of advanced research involves using this compound and its precursors to construct fused heterocyclic systems. In these molecules, the isothiazole ring is annulated (fused) with another ring, creating a more complex and rigid bicyclic or polycyclic framework. These fused systems often exhibit unique biological and material properties.

The isothiazolo[5,4-d]pyrimidine (B13094116) scaffold is a key example of a fused system derived from isothiazole precursors. In this structure, a pyrimidine (B1678525) ring is fused to the C4 and C5 positions of the isothiazole ring. The synthesis of these compounds typically requires an isothiazole with functional groups at these positions that can participate in the formation of the new ring. Specifically, an ortho-amino-carboxamide or an ortho-amino-carbonitrile on the isothiazole ring are common precursors. These precursors can then be cyclized with various reagents to form the pyrimidine ring. While not directly starting from this compound, its synthetic precursors or derivatives can be engineered to undergo such cyclizations. For example, converting the 4-carboxylic acid to a 4-carbonitrile and introducing a 5-amino group would create a suitable substrate for building the fused pyrimidine ring.

Beyond the pyrimidine fusion, the isothiazole ring can be annulated with a variety of other heterocyclic systems, leading to a rich diversity of chemical structures. Research has focused on the synthesis of several such frameworks, including those fused with pyridine (B92270) and thiophene (B33073) rings.

Isothiazolo[x,y-b]pyridines : Several isomers of isothiazolopyridines have been synthesized, where the isothiazole ring is fused to a pyridine ring in different orientations. These include isothiazolo[5,4-b]pyridines, isothiazolo[4,5-b]pyridines, and isothiazolo[4,3-b]pyridines. rsc.orgresearchgate.netresearchgate.netnih.govnih.gov The synthetic strategies often involve either building the pyridine ring onto a pre-existing isothiazole or constructing the isothiazole ring onto a substituted pyridine precursor. dmed.org.uadmed.org.ua The specific isomer obtained depends on the substitution pattern of the starting materials.

Thieno[x,y-d]isothiazoles : The fusion of a thiophene ring to the isothiazole core results in thienoisothiazole (B8462739) systems. The synthesis of thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles has been reported, often starting from substituted thiophenes which are then cyclized to form the adjacent isothiazole ring. chemicalbook.comresearchgate.net For example, a general approach to thieno[2,3-d]isothiazoles involves using 3,4-dibromothiophene (B32776) as a versatile starting material to introduce the necessary functional groups for the isothiazole ring formation. researchgate.net

Applications As a Synthetic Intermediate and Research Precursor

Role in Medicinal Chemistry Research

3-Chloro-4-isothiazolecarboxylic acid serves as a valuable scaffold and starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds. Its isothiazole (B42339) core, a sulfur- and nitrogen-containing five-membered aromatic ring, is a recognized pharmacophore found in various biologically active molecules. The presence of both a chloro substituent and a carboxylic acid group provides reactive handles for a variety of chemical transformations, allowing for the generation of libraries of derivatives for biological screening.

While direct research on the biological activities of this compound itself is limited in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic applications. The following sections detail the role of isothiazole and related heterocyclic structures, suggesting the potential utility of this compound as a precursor in these research areas.

Precursors for Antiviral Agents in Research Models

The isothiazole nucleus is a key structural element in the development of novel antiviral agents. Research has demonstrated that derivatives of isothiazole exhibit promising activity against various viruses in in vitro models. For instance, a series of 4-isothiazolecarbonitriles has been synthesized and evaluated for their antiviral properties. nih.gov One of the most potent compounds in this series, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, displayed significant activity against poliovirus 1 and ECHO 9. nih.gov Mechanistic studies suggested that this compound interferes with an early stage of the poliovirus type 1 replication cycle. nih.gov

Although these studies did not use this compound directly, they highlight the potential of the isothiazole scaffold in antiviral drug discovery. The carboxylic acid moiety of this compound could be converted to a carbonitrile or other functional groups to explore structure-activity relationships in the pursuit of new antiviral therapies.

Building Blocks for Anti-inflammatory Compounds in in vitro and Animal Studies

Thiazole (B1198619) and isosteres like isothiazole are prominent scaffolds in the design of anti-inflammatory agents. These heterocyclic cores are present in a number of compounds that have been investigated for their ability to modulate inflammatory pathways. For example, various thiazole derivatives have been synthesized and shown to possess anti-inflammatory properties by inhibiting the production of prostaglandins. frontiersin.org

Furthermore, a series of 2,6-diaryl-imidazo[2,1-b] digitellinc.comnih.govmdpi.comthiadiazole derivatives were synthesized and demonstrated significant in vivo anti-inflammatory and analgesic activities in a carrageenan-induced rat paw edema model. nih.gov Some of these compounds exhibited better anti-inflammatory activity than the standard drug, diclofenac, and also showed a good safety profile with no ulcerogenic activity observed. nih.gov Molecular docking studies suggested that these compounds may exert their effects through the inhibition of cyclooxygenases (COX-1/COX-2). nih.gov

While direct studies on the anti-inflammatory properties of this compound are not prevalent, the established anti-inflammatory potential of related thiazole and thiadiazole derivatives suggests that it could serve as a valuable starting material for the synthesis of novel anti-inflammatory compounds.

Intermediates in Anticancer Compound Development (Cell Line and Animal Studies)

The isothiazole ring system and structurally similar heterocycles are of interest in the development of new anticancer agents. While direct evidence for this compound in anticancer research is not widely reported, a structurally related compound, 3-chloro-4-hydroxyphenylacetic acid, has been utilized as a scaffold to generate a screening library of amide analogues. nih.gov This library was evaluated for its cytotoxic effects against a human prostate cancer cell line (LNCaP). nih.gov Although the initial screen did not reveal significant antiparasitic or cytotoxic activity at the tested concentration, further investigation into the effects on cellular lipid content in prostate cancer cells showed that some fluorobenzyl analogues significantly reduced phospholipid and neutral lipid levels. nih.gov

This approach of using a substituted phenylacetic acid core to create a library for anticancer screening demonstrates a strategy that could be applied to this compound. The isothiazole ring could offer different biological activities compared to the phenyl ring, making it a potentially fruitful area for exploration in the synthesis of new compounds for evaluation in cancer cell lines and animal models.

Contribution to Immunomodulatory Agent Research

The potential to synthesize a variety of amides, esters, and other derivatives from this compound opens up avenues for creating novel compounds that could be screened for their ability to modulate immune responses.

Synthesis of Ligands for Biological Targets (e.g., GABAA Agonists)

The γ-aminobutyric acid type A (GABAA) receptor is a crucial target for therapeutic agents aimed at treating anxiety, epilepsy, and other neurological disorders. digitellinc.comnih.govmdpi.com A wide array of heterocyclic molecules have been investigated as ligands for the benzodiazepine (B76468) binding site of the GABAA receptor. mdpi.comresearchgate.net While there is no direct evidence of this compound acting as a GABAA agonist, its structural features are amenable to the synthesis of compounds with the potential to interact with this target.

The synthesis of novel ligands for the GABAA receptor often involves the creation of complex heterocyclic systems. nih.govmdpi.comresearchgate.net The carboxylic acid functionality of this compound can be readily converted into amides, esters, or used in coupling reactions to build more elaborate molecular architectures. This versatility makes it a potential starting point for the development of new chemotypes targeting the GABAA receptor.

Applications in Screening Library Development

Combinatorial chemistry and the generation of screening libraries are fundamental to modern drug discovery. nih.govtaylorandfrancis.com The use of a central scaffold that can be readily modified is a key strategy in this process. This compound is a suitable candidate for such a scaffold due to its reactive handles.

A study based on the structurally similar fungal natural product 3-chloro-4-hydroxyphenylacetic acid demonstrated the utility of this type of molecule in generating a unique drug-like screening library. nih.gov A 20-membered amide library was created using parallel solution-phase synthesis. nih.gov Another report describes the screening of a combinatorial library based on 3-chloro-4-hydroxyphenylacetamide against bovine carbonic anhydrase II, leading to the identification of a potent inhibitor. core.ac.uk These examples underscore the value of chlorinated aromatic carboxylic acids as templates for library synthesis.

Furthermore, the solution-phase parallel synthesis of a combinatorial library of amides derived from 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid has been successfully accomplished, yielding a large number of diverse compounds. mdpi.com This demonstrates the feasibility of using complex carboxylic acid building blocks in the high-throughput synthesis of potential drug candidates. Given these precedents, this compound represents a promising starting point for the construction of novel screening libraries to be tested against a wide range of biological targets.

Significance in Agrochemical Research

The isothiazole moiety is present in several commercially successful agrochemicals, driving research into new derivatives. However, direct applications of this compound itself are not widely reported in mainstream literature, which more frequently discusses isomers like 3,4-dichloro-isothiazole-5-carboxylic acid or 5-chloro-3-methyl-isothiazole-4-carboxylic acid.

Precursors for Herbicidal Compounds and Formulations

While carboxylic acids and their derivatives are fundamental to the development of many herbicides, specific examples of commercial or late-stage developmental herbicides synthesized directly from this compound are not detailed in available literature. Research in this area often involves creating libraries of novel compounds for screening. A patent for related compounds, such as 5,5'-thiobis(this compound), indicates the general utility of this chemical class in agrochemical contexts, which may include herbicidal activity, but does not specify synthetic pathways for named herbicides. nih.gov

Building Blocks for Fungicidal and Insecticidal Agents

The isothiazole ring is a known toxophore in various fungicides and insecticides. Research has shown that derivatives of the isothiazole carboxylic acid scaffold are synthesized and tested for biological activity. For instance, a patent describes the creation of thiobis and dithiobis derivatives of this compound, which can be formulated with known insecticides. nih.gov This suggests a role as a component or precursor in developing new active ingredients. However, specific named fungicides or insecticides derived directly from this compound are not prominently documented.

Role in Plant Growth Regulator Development

There is no specific information available in scientific journals or patent literature that details the use of this compound as a direct precursor or building block in the development of plant growth regulators. Research on plant growth regulators is extensive but does not currently highlight this particular compound. gov.mb.camade-in-china.com

Other Industrial and Materials Science Applications

The application of this compound in materials science is not well-documented in publicly accessible research.

Precursors for Specialty Dyes and Pigments

Components in Corrosion Inhibition Studies

Heterocyclic compounds containing nitrogen and sulfur are often investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. However, there are no specific studies focusing on this compound for this purpose. Research in this field tends to concentrate on other thiazole and triazole derivatives.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Isothiazolecarboxylic Acid Derivatives

Influence of Carboxylic Acid Derivatization on Biological Activity

The carboxylic acid group at the 4-position of the isothiazole (B42339) ring is a primary site for chemical modification, and its derivatization has a profound impact on the biological profile of the resulting compounds. The transformation of the carboxylic acid into amides and esters has been a common strategy to modulate activity.

For instance, in a series of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives, the conversion of the carboxylic acid to various amides was extensively studied. researchgate.net This line of research was spurred by the discovery of the antiviral drug denotivir (B613819) (vratizolin), which belongs to this chemical class. researchgate.net The biological properties of these amides were compared to isosteric pyrimidine (B1678525) derivatives, and it was found that the isothiazole core was crucial for potent immunosuppressive and anti-inflammatory activity. nih.gov Replacement of the isothiazole ring with a pyrimidine system led to a significant decrease in these activities. nih.gov

In another study focusing on 3,4-dichloroisothiazole-5-carboxylic acid, a series of amides were synthesized and evaluated for their fungicidal and anti-tobacco mosaic virus (TMV) activity. nyxxb.cn The results indicated that specific amide derivatives exhibited broad-spectrum fungicidal activity, with compound IIIe showing over 50% inhibition against nine different fungi at a concentration of 50 μg/mL. nyxxb.cn Furthermore, compounds IIIa and IIIi demonstrated good systemic acquired resistance for tobacco against TMV. nyxxb.cn

These findings underscore the importance of the amide moiety in eliciting a biological response. The nature of the substituent on the amide nitrogen can further fine-tune the activity, suggesting that this position is involved in key interactions with biological targets.

Below is a table summarizing the effect of carboxylic acid derivatization on the biological activity of isothiazole derivatives.

| Parent Compound | Derivative Type | Biological Activity | Key Findings | Reference |

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid | Amides | Immunosuppressive, Anti-inflammatory | The isothiazole core is essential for activity; pyrimidine isosteres are less active. | researchgate.netnih.gov |

| 3,4-dichloroisothiazole-5-carboxylic acid | Amides | Fungicidal, Anti-TMV | Specific amide derivatives show broad-spectrum fungicidal activity and induce systemic acquired resistance in plants. | nyxxb.cn |

Pharmacophore Analysis and Design Principles (Inferred from SAR)

Based on the structure-activity relationship studies of various isothiazole and related heterocyclic derivatives, a general pharmacophore model for biological activity can be inferred. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect.

For derivatives of 3-chloro-4-isothiazolecarboxylic acid, the key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the isothiazole ring and the oxygen atoms of the carboxylate or amide derivatives can act as hydrogen bond acceptors, forming crucial interactions with biological targets.

A Hydrogen Bond Donor: Amide derivatives introduce an N-H group that can serve as a hydrogen bond donor.

An Aromatic/Hydrophobic Region: The isothiazole ring itself provides a hydrophobic surface. Substituents on the ring or on the amide/ester functionality, such as phenyl or chlorophenyl groups, contribute to hydrophobic interactions, which are often critical for binding to target proteins. researchgate.netnih.gov

A Halogen Atom: The chloro group at the 3-position is a key feature. Halogens can participate in halogen bonding, which is increasingly recognized as an important non-covalent interaction in ligand-receptor binding. The position and nature of the halogen can significantly modulate the electronic properties and binding affinity of the molecule. acs.org

Pharmacophore modeling studies on other heterocyclic compounds, such as isothiazolidinedione derivatives, have identified aromatic rings, hydrogen bond donors, and hydrogen bond acceptors as critical features for inhibitory activity. researchgate.net Similarly, studies on thiazolidine-4-carboxylic acid derivatives have highlighted the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features for their biological activity. researchgate.net These findings support the inferred pharmacophore for this compound derivatives.

The design of new, potentially more active derivatives of this compound should therefore consider the spatial arrangement of these key features to optimize interactions with their biological targets.

Theoretical and Mechanistic Investigations of 3 Chloro 4 Isothiazolecarboxylic Acid Systems

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations are powerful tools for investigating the intrinsic properties of molecules like 3-Chloro-4-isothiazolecarboxylic acid. These methods allow for the detailed examination of electronic structure, molecular geometry, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules, including isothiazole (B42339) derivatives. By applying DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), a comprehensive understanding of the molecule's properties can be achieved.

The optimized geometry of this compound would likely show a planar isothiazole ring, a common feature for this heterocyclic system. The substituents, the chlorine atom at position 3 and the carboxylic acid group at position 4, would influence the electronic distribution within the ring. The carboxylic acid group may exhibit some degree of rotation, leading to different stable conformers.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group is expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile.

Furthermore, DFT calculations can provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isothiazole ring would be expected to be regions of negative potential (nucleophilic), while the hydrogen atom of the carboxylic acid and the carbon atoms of the ring would be areas of positive potential (electrophilic).

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p)) (Note: The following data is hypothetical and based on typical values for similar structures, as specific experimental or computational data for this compound is not available in the cited literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

The presence of the rotatable carboxylic acid group in this compound suggests the existence of different conformers. Conformational analysis, which can be performed using computational methods, helps to identify the most stable conformations and the energy barriers between them. The orientation of the carboxylic acid group relative to the isothiazole ring can be defined by the dihedral angle between the plane of the ring and the plane of the carboxylic acid. The most stable conformers are likely to be those where the carboxylic acid group is either coplanar or nearly coplanar with the isothiazole ring to maximize conjugation, though steric hindrance could play a role.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution. By simulating the movement of the atoms over time, MD can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates. This information is valuable for understanding its solubility, stability, and interactions with biological targets. For instance, MD simulations could show the preferred hydrogen bonding patterns between the carboxylic acid group and water molecules.

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

The synthesis of the isothiazole ring itself can be achieved through various methods. A common approach involves the oxidative cyclization of an appropriate α,β-unsaturated thiocarboxamide precursor. The mechanism would likely involve the formation of a sulfur-nitrogen bond through an intramolecular nucleophilic attack, followed by oxidation to form the aromatic isothiazole ring. The specific precursors for this compound would need to be carefully chosen to yield the desired substitution pattern.

Derivatization of this compound primarily involves reactions of the carboxylic acid group. These are standard organic reactions, and their mechanisms are well-established.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) proceeds through a Fischer esterification mechanism. This involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of a water molecule.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This is often facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride. The mechanism involves the nucleophilic attack of the amine on the activated carbonyl carbon, followed by the elimination of a leaving group.

The chlorine atom on the isothiazole ring can also potentially undergo nucleophilic substitution reactions, although the reactivity would depend on the specific reaction conditions and the nature of the nucleophile. The electron-withdrawing character of the isothiazole ring can activate the chlorine atom towards substitution.

Spectroscopic Studies for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show a singlet for the single proton on the isothiazole ring (at position 5). The chemical shift of this proton would be influenced by the electronic effects of the adjacent sulfur atom and the carboxylic acid group, likely appearing in the downfield region (around 8-9 ppm). The carboxylic acid proton would also appear as a broad singlet, typically at a very downfield chemical shift (10-13 ppm), which would be exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the carboxylic acid group would appear at a characteristic downfield chemical shift (around 160-170 ppm). The carbon atoms of the isothiazole ring would have distinct chemical shifts influenced by the attached chloro and carboxylic acid groups, as well as the ring nitrogen and sulfur atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, confirming its elemental composition. The fragmentation pattern in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely include:

Loss of a chlorine atom.

Decarboxylation (loss of CO₂).

Cleavage of the isothiazole ring.

The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio).

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and based on typical values for similar structures, as specific experimental data for this compound is not available in the cited literature.)

| Technique | Predicted Observation | Structural Insight |

| ¹H NMR | Singlet ~8.5 ppm (1H, C5-H); Broad singlet ~12.0 ppm (1H, COOH) | Confirms the presence of the isothiazole ring proton and the carboxylic acid proton. |

| ¹³C NMR | ~165 ppm (COOH); ~150 ppm (C3-Cl); ~130 ppm (C4-COOH); ~125 ppm (C5) | Provides information on the carbon skeleton and the electronic environment of each carbon atom. |

| HRMS (ESI-) | [M-H]⁻ at m/z calculated for C₄HClNO₂S⁻ | Confirms the elemental composition of the molecule. |

| MS/MS of [M-H]⁻ | Fragments corresponding to loss of CO₂ and HCl | Elucidates the connectivity of the atoms within the molecule. |

Future Directions and Emerging Research Avenues for 3 Chloro 4 Isothiazolecarboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 3-Chloro-4-isothiazolecarboxylic acid and its derivatives is paramount for unlocking its full potential. Future research will likely focus on developing more efficient, environmentally benign, and economically viable synthetic pathways.

Key Research Objectives:

Green Chemistry Approaches: Exploration of solvent-free reaction conditions organic-chemistry.org and the use of recyclable catalysts will be crucial. The use of ammonium (B1175870) thiocyanate (B1210189) in neat (solvent-free) synthesis of isothiazoles presents a rapid and eco-friendly alternative. researchgate.net Biocatalysis, employing enzymes to carry out specific transformations under mild conditions, also represents a promising sustainable route.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a continuous flow process for the synthesis and functionalization of this compound would be a significant step towards its industrial application.

Novel Starting Materials: Investigating alternative and more accessible starting materials for the construction of the 3-chloro-4-carboxy-isothiazole scaffold will be a key focus. This could involve the use of readily available α,β-unsaturated compounds or novel cyclization strategies.

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. organic-chemistry.org | Reduced waste, time and energy savings, increased complexity in a single step. organic-chemistry.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using neat reactants or solid-state conditions. organic-chemistry.org | Environmentally friendly, reduced cost, simplified workup. organic-chemistry.org |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor. | Improved safety, better heat and mass transfer, easier scalability. |

| Biocatalysis | Using enzymes or whole microorganisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely dictated by its key functional groups: the chloro substituent at the 3-position, the carboxylic acid at the 4-position, and the isothiazole (B42339) ring itself. While the carboxylic acid can undergo standard transformations like esterification and amidation, the reactivity of the chloro-substituted isothiazole ring remains an area ripe for exploration.

The chlorine atom at the 3-position is a key handle for introducing further molecular diversity. Future research should systematically investigate its displacement with a wide range of nucleophiles. cymitquimica.com The reactivity of halogenated isothiazoles can sometimes be sluggish, requiring more forcing conditions compared to other halogenated heterocycles. A deeper understanding of the factors governing this reactivity is needed.

Potential Research Areas:

Cross-Coupling Reactions: The application of modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to the 3-chloro position would open up avenues for the synthesis of a vast array of derivatives with tailored electronic and steric properties.

Functionalization of the Isothiazole Ring: While the 3 and 4-positions are substituted, the 5-position of the isothiazole ring presents an opportunity for C-H functionalization, a rapidly developing field in organic synthesis.

Ring Transformation Reactions: Investigating the stability of the isothiazole ring under various conditions and exploring potential ring-opening or ring-transformation reactions could lead to the discovery of novel heterocyclic scaffolds.

| Reaction Type | Potential Outcome | Research Focus |

| Nucleophilic Aromatic Substitution | Displacement of the chlorine atom with various nucleophiles (O, N, S, C-based). | Expanding the scope of accessible derivatives; understanding reactivity patterns. |

| Palladium-Catalyzed Cross-Coupling | Formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position. | Synthesis of biaryl, vinyl, and alkynyl derivatives for applications in materials and medicine. |

| C-H Functionalization | Direct introduction of functional groups at the C-5 position. | Increasing molecular complexity without the need for pre-functionalized substrates. |

| Ring-Opening/Transformation | Cleavage and rearrangement of the isothiazole ring. | Access to novel heterocyclic systems. |

Targeted Synthesis of Complex Bioactive Scaffolds

The isothiazole nucleus is a well-established pharmacophore present in a variety of biologically active compounds, including antimicrobial and anticancer agents. iaea.org The specific substitution pattern of this compound makes it an attractive starting material for the targeted synthesis of novel and complex bioactive molecules. Its derivatives have potential applications as fungicides and plant elicitors, which enhance plant defense mechanisms.

Future research will focus on utilizing this compound as a scaffold to design and synthesize compounds with specific biological targets in mind. This will involve the rational design of molecules that can interact with key enzymes or receptors implicated in disease.

Strategic Approaches:

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a valuable fragment for FBDD campaigns. By identifying weak interactions between this fragment and a biological target, more potent leads can be developed.

Scaffold Hopping: The this compound core can be used as a novel scaffold to mimic the biological activity of known drugs, potentially leading to compounds with improved properties.

Combinatorial Chemistry: The reactivity of the chloro and carboxylic acid groups allows for the rapid generation of libraries of derivatives for high-throughput screening against a wide range of biological targets. For example, the corresponding acyl chloride is highly reactive towards nucleophiles like amines and alcohols.

| Bioactive Target Area | Rationale | Example of Synthetic Strategy |

| Antifungal Agents | Isothiazole derivatives are known to have antifungal properties. | Synthesis of amides and esters with varied lipophilicity to optimize cell permeability. |

| Anticancer Agents | The isothiazole ring is present in some anticancer compounds. | Coupling with other known anticancer pharmacophores via the carboxylic acid or chloro group. |

| Plant Activators | Dichloroisothiazole derivatives have shown activity in inducing systemic acquired resistance in plants. google.com | Synthesis of derivatives to probe the structure-activity relationship for enhanced plant protection. |

| Enzyme Inhibitors | The scaffold can be designed to fit into the active site of specific enzymes. | Targeted synthesis of derivatives to interact with key amino acid residues in an enzyme's active site. |

Integration into Advanced Materials Science Research

The unique electronic and structural properties of the isothiazole ring suggest that this compound and its derivatives could find applications in the field of materials science. cymitquimica.com Thiazole-based organic semiconductors are already being explored for use in organic electronics. physchemres.org The electron-withdrawing nature of the isothiazole ring, coupled with the potential for extended conjugation through derivatization, makes this compound a candidate for the development of novel functional materials.

Future research should explore the incorporation of the this compound motif into larger molecular architectures to create materials with tailored optical and electronic properties.

Emerging Applications:

Organic Electronics: Derivatives of this compound could be synthesized and evaluated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The thiazolo[5,4-d]thiazole (B1587360) fused system, a related structure, is noted for its high oxidative stability and planarity, which facilitates efficient intermolecular π–π overlap, a desirable feature for organic semiconductors.

Supramolecular Chemistry: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, enabling the formation of well-defined supramolecular structures such as liquid crystals and organic frameworks. The chlorine atom can also participate in halogen bonding, providing an additional tool for crystal engineering.

Functional Polymers: The compound can be functionalized to create monomers that can be polymerized to produce materials with novel properties, such as chemosensors or stimuli-responsive polymers.

Computational Design and Prediction of New Derivatives with Desired Activities

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry can be employed to predict the properties and activities of new derivatives of this compound before their synthesis, saving time and resources.

Future research in this area will involve the use of sophisticated computational models to guide the design of new molecules with enhanced properties for specific applications.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the structural features of a series of derivatives with their biological activity or material properties. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Molecular Docking: This technique can be used to predict the binding mode and affinity of derivatives to a biological target, such as an enzyme or receptor. This is particularly useful in the design of new drug candidates.

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of new derivatives. This information can be used to understand reaction mechanisms and to design materials with specific electronic or optical properties.

| Computational Method | Application | Predicted Properties |

| QSAR | Guiding the design of new bioactive compounds. | Biological activity (e.g., antifungal, anticancer). |

| Molecular Docking | Understanding ligand-protein interactions. | Binding affinity, binding mode, identification of key interactions. |

| DFT | Predicting molecular properties and reactivity. | Electronic structure, reactivity indices, spectroscopic data. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Chloro-4-isothiazolecarboxylic acid to improve yield and purity?